8-(3-Aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-4,5-dihydropurine-2,6-dione is a compound recognized for its role as a dipeptidyl peptidase-4 inhibitor, primarily used in the management of type 2 diabetes. This compound is structurally derived from the xanthine scaffold and has been identified as a potent and selective inhibitor, showing significant efficacy in lowering blood glucose levels in various animal models .
The compound is classified under purine derivatives and specifically belongs to the category of xanthine-based compounds. It is often referred to by its developmental code name, Linagliptin, which is currently undergoing clinical evaluations for its therapeutic potential . The synthesis of this compound involves multiple steps that yield an enantiomerically pure product suitable for pharmaceutical applications .
The synthesis of 8-(3-Aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-4,5-dihydropurine-2,6-dione typically involves a multi-step process. Key methods include:
This synthetic route allows for large-scale production suitable for pharmaceutical applications.
The molecular formula of 8-(3-Aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-4,5-dihydropurine-2,6-dione is C25H30N8O2. Its structure includes:
The compound's structural data can be summarized as follows:
Property | Value |
---|---|
Molecular Weight | 462.56 g/mol |
Density | Not specified |
Solubility | Soluble in organic solvents |
The primary chemical reactions involving this compound include:
The mechanism of action for 8-(3-Aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-4,5-dihydropurine-2,6-dione involves:
The physical properties of this compound include:
Chemical analyses indicate that this compound exhibits favorable pharmacokinetic properties, making it suitable for oral administration .
8-(3-Aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-4,5-dihydropurine-2,6-dione is primarily used in:
This compound represents a significant advancement in diabetes treatment options due to its unique mechanism of action and efficacy profile compared to existing therapies .
CAS No.: 3463-92-1
CAS No.: 659-40-5
CAS No.:
CAS No.:
CAS No.: 5145-48-2
CAS No.: 25088-57-7